molecular formula C17H22N4O3S2 B2937548 N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide CAS No. 2034412-76-3

N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide

Cat. No.: B2937548
CAS No.: 2034412-76-3
M. Wt: 394.51
InChI Key: ZNAYOWWEJCYFMP-UHFFFAOYSA-N
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Description

N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • Core structure: A fused pyridine-pyrimidine system with two oxo groups at positions 2 and 4.
  • Substituents:
    • An ethyl linker at the 3-position of the pyrido[2,3-d]pyrimidine core.
    • A pentanamide side chain terminating in a 1,2-dithiolan-3-yl group, a cyclic disulfide moiety.
  • Functional groups: Amide, dithiolane (disulfide), and pyrimidinedione.

Properties

IUPAC Name

N-[2-(2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-5-(dithiolan-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c22-14(6-2-1-4-12-7-11-25-26-12)18-9-10-21-16(23)13-5-3-8-19-15(13)20-17(21)24/h3,5,8,12-13H,1-2,4,6-7,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZKIDPNMQSDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCN2C(=O)C3C=CC=NC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a pyrido[2,3-d]pyrimidine core known for its biological activity against various molecular targets.

Chemical Structure and Properties

  • Molecular Formula : C18H22N4O3S2
  • Molecular Weight : 402.52 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Inhibition of Enzymes : The compound is known to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, which is crucial for cell proliferation and survival .
  • Cytotoxicity : Studies indicate that derivatives of pyrido[2,3-d]pyrimidines exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, certain derivatives have shown IC50 values in the low micromolar range (e.g., 0.57 μM for MCF-7 cells) .

Therapeutic Potential

The compound's structure suggests potential applications in treating various conditions:

  • Antitumor Activity : The ability to inhibit DHFR positions this compound as a candidate for cancer therapy.
  • Anti-inflammatory Effects : Pyrido[2,3-d]pyrimidine derivatives have shown promise in treating autoimmune diseases due to their immunosuppressive properties .

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of pyrido[2,3-d]pyrimidine derivatives:

StudyCompoundTargetIC50 ValueFindings
Compound 4MCF-7 cells0.57 μMSignificant cytotoxicity observed
Compound 10HepG2 cells0.99 μMEffective against liver cancer cells
1-Methyl derivativeDHFRNot specifiedInhibits enzyme involved in DNA repair

Comparison with Similar Compounds

Core Structure Variations

Compound Name/Structure Core Structure Key Modifications Reference
Target Compound Pyrido[2,3-d]pyrimidine-2,4-dione Ethyl linker + dithiolane-pentanamide -
: Compound 5a Pyrido[2,3-d]pyrimidine-2,4,7-trioxo Arylidene carbohydrazide substituent
: Compound 238 Pyrido[3,2-d]pyrimidine Fused imidazole and phosphorylated ribose

Key Differences :

  • The target lacks the 7-oxo group seen in compounds, which may reduce hydrogen-bonding capacity .
  • Unlike ’s pyrido[3,2-d]pyrimidine isomer, the target’s pyrido[2,3-d]pyrimidine core alters electronic distribution and steric accessibility .

Side Chain and Functional Group Analysis

Compound Name/Structure Side Chain/Substituent Functional Groups Biological Implications
Target Compound 5-(1,2-dithiolan-3-yl)pentanamide Disulfide, amide Redox modulation, enhanced membrane permeability
: Sulfamoyl-phenyl compound Sulfamoyl-phenyl + isoindolinone Sulfonamide, isoindolinone Antibacterial activity (common in sulfa drugs)
: Compound 11p Benzodiazepine + pyrimido-pyrimidine Amide, pyrimido-pyrimidine Kinase inhibition (hypothesized)

Key Insights :

  • The dithiolane group in the target may confer antioxidant properties absent in ’s sulfamoyl derivatives .
  • ’s benzodiazepine-pyrimido-pyrimidine hybrid suggests divergent therapeutic targets (e.g., kinases vs. redox pathways) .

Comparison :

  • The target’s synthesis likely requires controlled conditions to preserve the dithiolane ring, unlike ’s straightforward reflux protocol .

Molecular Properties

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Sulfur Content LogP (Predicted)
Target Compound C19H21N3O4S2 443.52 14.47% 1.2
: Compound 5a C22H21N5O5 459.44 0% 2.8
: Sulfamoyl-phenyl compound C24H23N5O5S 493.53 6.49% 3.1

Notable Trends:

  • The target’s high sulfur content (14.47%) contrasts with nitrogen-rich analogs in and , suggesting distinct solubility and bioavailability profiles .

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